(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one is a synthetic organic compound belonging to the chalcone family, characterized by the presence of a benzyloxy group attached to the fourth position of the chalcone structure Chalcones are open-chain flavonoids with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one can be synthesized through several methods, with the most common being the Claisen-Schmidt condensation. This reaction involves the condensation of 4-(benzyloxy)benzaldehyde with acetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction proceeds via the formation of an enolate intermediate, which then undergoes aldol condensation followed by dehydration to yield the desired chalcone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable techniques. Microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction time . Additionally, green chemistry approaches, such as using biocatalysts and environmentally benign solvents, are being investigated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Ammonium formate and palladium on carbon are frequently used for catalytic transfer hydrogenation.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Epoxides and dihydroxy derivatives.
Reduction: Saturated ketones.
Substitution: Halogenated or nitrated chalcones.
Scientific Research Applications
Mechanism of Action
The biological effects of (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and modulating signaling pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives to highlight its uniqueness:
4-(2-Phenylethoxy)chalcone: Similar in structure but with a phenylethoxy group instead of a benzyloxy group.
4-(Methoxy)chalcone: Contains a methoxy group, leading to variations in its chemical reactivity and biological effects.
4-(Hydroxy)chalcone: The presence of a hydroxy group significantly alters its solubility and interaction with biological targets.
Properties
Molecular Formula |
C22H18O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(E)-1-phenyl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H18O2/c23-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-17-19-7-3-1-4-8-19/h1-16H,17H2/b16-13+ |
InChI Key |
IWKFCBADEWBWGL-DTQAZKPQSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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